molecular formula C22H21N3O3 B2590242 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035001-06-8

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2590242
CAS No.: 2035001-06-8
M. Wt: 375.428
InChI Key: WBYPRAYTHMLGLB-GQCTYLIASA-N
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Description

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic acrylamide derivative designed for research applications. The compound features a 3,4-dimethoxyphenyl group and a [2,4'-bipyridin]-4-ylmethyl moiety, a structure often associated with compounds investigated for their potential biological activity in medicinal chemistry. Acrylamide-based compounds are a significant area of global scientific research, with over 10,000 publications on the topic, focusing on themes such as polymer functionalization and the investigation of carcinogenic, genotoxic, and neurotoxic effects . The specific research applications and mechanism of action for this compound are yet to be fully characterized and documented in the scientific literature. Researchers are exploring this molecule to elucidate its potential interactions with biological targets. Advanced analytical techniques, such as LC-MS/MS, which are essential for the trace-level analysis of complex acrylamide compounds, can be employed to study its properties and stability . This reagent is provided to support innovative scientific inquiry in fields like chemical biology and drug discovery.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-20-5-3-16(14-21(20)28-2)4-6-22(26)25-15-17-7-12-24-19(13-17)18-8-10-23-11-9-18/h3-14H,15H2,1-2H3,(H,25,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPRAYTHMLGLB-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety is synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.

    Preparation of the Acrylamide Intermediate: The acrylamide intermediate is prepared by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine.

    Coupling Reaction: The final step involves the coupling of the bipyridine intermediate with the acrylamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced at specific positions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can modulate enzymatic activity or disrupt cellular processes. Additionally, the dimethoxyphenyl group contributes to the compound’s ability to interact with biological membranes and proteins, enhancing its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its bipyridine and dimethoxyphenyl groups. Below is a comparative analysis with key analogs:

Compound Key Structural Differences Biological Activity/Properties Reference
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-((4'-methyl-[2,2'-bipyridin]-4-yl)methyl)acrylamide (Ru-2) Replaces 3,4-dimethoxyphenyl with 4-hydroxy-3-methoxyphenyl; methyl on bipyridine Enhanced fluorescence (λem = 631 nm), DNA/BSA binding, potential photosensitizer
(E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide Bipyridinylmethyl replaced with dioxoisoindolinyl Moderate antifungal activity; methoxy groups critical for efficacy
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(2,4-dimethoxyphenyl)acrylamide Bipyridine replaced with benzylpiperidine; 2,4-dimethoxyphenyl substituent Multitarget activity in Alzheimer’s models (cholinergic, antioxidant)
(E)-3-(2,4-Dimethoxyphenyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide Bipyridine replaced with pyrimidinyl-pyridine hybrid Kinase inhibition (e.g., BTK kinase), potential anticancer applications
(E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide 3,4-Dihydroxyphenyl instead of 3,4-dimethoxyphenyl; ethyl linker Antioxidant properties via phenolic hydroxyls; reduced stability vs. methoxy-substituted analogs

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Bipyridine-containing compounds (e.g., the target compound and Ru-2) exhibit moderate aqueous solubility due to polar nitrogen atoms, whereas benzothiazole analogs () may display lower solubility .
  • Stability : Methoxy groups improve oxidative stability compared to hydroxylated derivatives, as seen in ’s compound 10c (33.5% yield) vs. 10d (36.2% yield) .

Biological Activity

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure features a bipyridine moiety and an acrylamide group, which are known for their roles in various biological interactions.

Chemical Structure

The chemical structure can be represented as follows:

 E N 2 4 bipyridin 4 ylmethyl 3 3 4 dimethoxyphenyl acrylamide\text{ E N 2 4 bipyridin 4 ylmethyl 3 3 4 dimethoxyphenyl acrylamide}

This compound is characterized by:

  • A bipyridine unit that enhances its coordination properties.
  • A dimethoxyphenyl group that may contribute to its biological activity.

Research indicates that compounds containing bipyridine and acrylamide functionalities often exhibit significant biological activities. The following mechanisms have been proposed for this compound:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including kinases and dihydrofolate reductase (DHFR), which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
  • Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis or necrosis pathways .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of various acrylamide derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of similar bipyridine-containing compounds. It was found that these compounds could effectively inhibit DHFR with IC50 values ranging from 10 to 30 µM. Given the structural similarities, it is hypothesized that this compound may exhibit comparable inhibition capabilities.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 Value (µM)Target
This compoundCytotoxicity in MCF-7 cells15Breast Cancer
Similar Acrylamide DerivativeDHFR Inhibition25Dihydrofolate Reductase
Bipyridine Compound AAntimicrobial20Various Pathogens

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